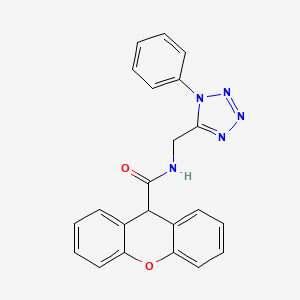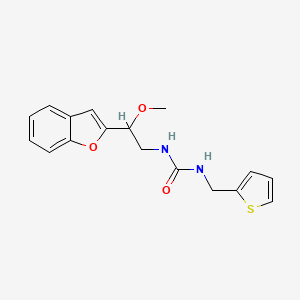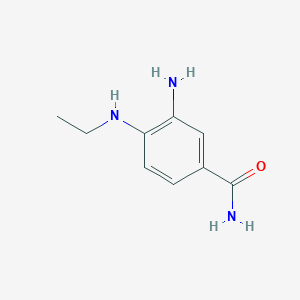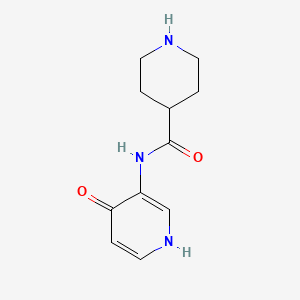![molecular formula C16H16Cl2N2O3S B2583053 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 339103-10-5](/img/structure/B2583053.png)
2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide, also known as 2-DCPA, is an organic compound primarily used as a reagent in organic synthesis and as a pharmaceutical intermediate. 2-DCPA has been studied extensively for its various applications in the laboratory and in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-documented.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
The compound demonstrates notable properties in crystallography. The orientation of sulfonyl and aniline benzene rings and the formation of inversion dimers linked by N—H⋯O hydrogen bonds are of interest. Crystal structures often feature unique molecular interactions and dimers, as observed in related compounds such as 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide and N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide (Gowda et al., 2010) (Nirmala et al., 2010).
Synthesis and Biological Activity
The molecule is a part of a class of compounds noted for their potential biological activity. A study discussed the design, synthesis, and biological activity evaluation of compounds containing sulfonyl groups alongside other biologically active segments, indicating the role of such compounds in antimicrobial activity (Fadel & Al-Azzawi, 2021).
Chemiluminescence and Chemical Reactions
Compounds with sulfonyl groups are also investigated for their chemiluminescence properties and chemical reactions. For instance, the base-induced decomposition of certain sulfonyl-substituted compounds in specific environments results in light emission, highlighting their potential in chemical studies (Watanabe et al., 2010).
Supramolecular Architecture
The compound is part of the family of molecules where the arrangement of substituents significantly influences the molecular conformation and resultant supramolecular architecture. Such compounds display a range of interactions, contributing to varying architectures from one- to three-dimensional structures (Shakuntala et al., 2017).
Fluorescent Properties and Sensory Applications
Certain aniline and sulfonyl compounds exhibit solid-state fluorescence due to intramolecular hydrogen bonds, offering potential applications as fluorescent scaffolds and in sensory devices. Their behavior in different environmental conditions, such as solvent polarity and viscosity, further enhances their applicability in sensing and detection technologies (Beppu et al., 2014).
Propriétés
IUPAC Name |
2-(N-(2,5-dichlorophenyl)sulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-19(2)16(21)11-20(13-6-4-3-5-7-13)24(22,23)15-10-12(17)8-9-14(15)18/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIXYZIAYJWXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2582970.png)
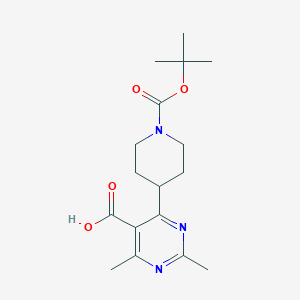
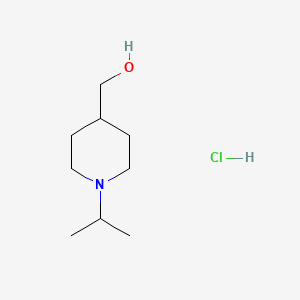
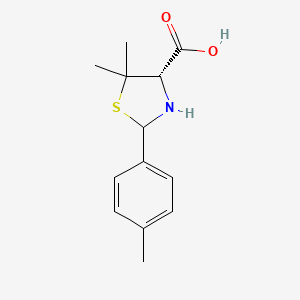

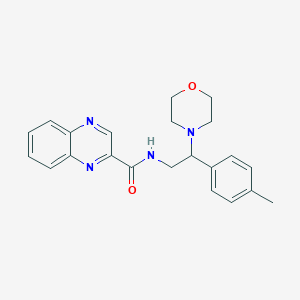
![N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2582979.png)
![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)
